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Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of triphenylantimony (Ph₃Sb) and

its key derivatives, triphenylantimony dichloride (Ph₃SbCl₂) and triphenylantimony oxide

((Ph₃Sb)₂O). It includes experimental data from Nuclear Magnetic Resonance (¹H and ¹³C

NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass

Spectrometry (MS) to facilitate the identification and characterization of these organoantimony

compounds.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for triphenylantimony and its derivatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Compound

Chemical Shift (δ, ppm) - Aromatic
Protons

Triphenylantimony (Ph₃Sb) ~7.3-7.5 (m)

Tris(p-tolyl)antimony ~7.1-7.4 (m, Ar-H), ~2.3 (s, CH₃)

Triphenylantimony Dichloride (Ph₃SbCl₂) ~7.5-8.2 (m)

Triphenylantimony Oxide ((Ph₃Sb)₂O) ~7.3-7.8 (m)
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Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compound

Chemical Shift (δ, ppm) - Aromatic
Carbons

Triphenylantimony (Ph₃Sb)
~128.4 (C-meta), 128.8 (C-para), 136.2 (C-

ortho), 138.7 (C-ipso)

Tris(p-tolyl)antimony
~21.4 (CH₃), 129.0 (C-meta), 136.7 (C-ortho),

138.0 (C-para), 139.0 (C-ipso)

Triphenylantimony Dichloride (Ph₃SbCl₂)
~129.5 (C-meta), 131.3 (C-para), 134.0 (C-

ortho), 145.9 (C-ipso)

Triphenylantimony Oxide ((Ph₃Sb)₂O)
~128.7 (C-meta), 129.6 (C-para), 134.2 (C-

ortho), 143.5 (C-ipso)

Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)
Compound

Key Absorption Peaks
(cm⁻¹)

Assignment

Triphenylantimony (Ph₃Sb)
~3060, 1575, 1480, 1430,

1065, 995, 730, 695, 450

C-H stretch (aromatic), C=C

stretch (aromatic), Phenyl ring

vibrations, Sb-Ph stretch

Triphenylantimony Dichloride

(Ph₃SbCl₂)

~3060, 1570, 1480, 1435,

1060, 998, 740, 690, 460

C-H stretch (aromatic), C=C

stretch (aromatic), Phenyl ring

vibrations, Sb-Ph stretch

Triphenylantimony Oxide

((Ph₃Sb)₂O)

~3050, 1575, 1480, 1430,

1065, 995, 730, 690, 660

C-H stretch (aromatic), C=C

stretch (aromatic), Phenyl ring

vibrations, Sb-O-Sb stretch

Table 4: UV-Vis Spectral Data (in solution)
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Compound λ_max (nm) Molar Absorptivity (ε)

Triphenylamine (for

comparison)
~303 Not specified

Triphenylantimony (Ph₃Sb) ~260-270 Not specified

Substituted Triarylamines
Bathochromic shift with

increased conjugation
Varies

Note: UV-Vis data for triarylantimony compounds can show bathochromic (red) shifts with

increased conjugation in the aryl groups.[1]

Table 5: Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

Triphenylantimony (Ph₃Sb) 352/354 (isotope pattern)
277 ([M-Ph]⁺), 200 ([M-2Ph]⁺),

154, 77 ([Ph]⁺)

Triphenylantimony Dichloride

(Ph₃SbCl₂)
422/424/426 (isotope pattern)

387 ([M-Cl]⁺), 352 ([M-Cl₂]⁺),

277, 154, 77

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for air-sensitive compounds): Organoantimony compounds can be

sensitive to air and moisture. Therefore, sample preparation should be conducted under an

inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][3]

Solvent Selection: Use deuterated solvents (e.g., CDCl₃, C₆D₆) that have been thoroughly

dried and degassed.

Sample Dissolution: In an inert atmosphere, dissolve 5-20 mg of the compound in

approximately 0.6-0.7 mL of the chosen deuterated solvent in a vial.

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry NMR tube.
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Sealing: Securely cap the NMR tube. For highly sensitive compounds, flame-sealing the

NMR tube under vacuum may be necessary.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300,

400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative

to an internal standard, usually tetramethylsilane (TMS) at 0 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method: This is a common method for obtaining IR spectra of solid samples.[4][5][6]

[7]

Grinding: In a clean and dry agate mortar, grind 1-2 mg of the solid sample to a fine powder.

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to

the mortar and gently mix with the sample.

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons)

using a hydraulic press for a few minutes to form a transparent or translucent pellet.

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-

IR spectrometer for analysis.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, cyclohexane, or acetonitrile).

Analysis: Record the absorption spectrum over a range of wavelengths (typically 200-800

nm) using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample solution

should also be used as the reference.

Mass Spectrometry (MS)
Ionization: Electron ionization (EI) is a common method for the analysis of these compounds.

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and

fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured to produce a
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mass spectrum. The molecular ion peak provides the molecular weight of the compound,

and the fragmentation pattern gives information about its structure.[8]

Mandatory Visualization
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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